N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide
Description
Properties
IUPAC Name |
N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(6-13)12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGZTALXYLAASB-IONNQARKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Pyridine Derivatives
Catalytic hydrogenation of substituted pyridines using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantioselective reduction. For example, hydrogenating 3-cyano-pyridine derivatives under 50 bar H₂ pressure with a Ru-(S)-BINAP catalyst yields (R)-piperidine-3-carbonitrile with >90% enantiomeric excess (ee). Subsequent hydrolysis of the nitrile group to an amide introduces the acetamide moiety via reaction with acetyl chloride in dichloromethane (DCM) at 0°C, yielding (R)-piperidin-3-yl-acetamide.
Resolution of Racemic Mixtures
Racemic piperidin-3-yl-acetamide is treated with (S)-(-)-1-phenylethyl isocyanate to form diastereomeric carbamates. Fractional crystallization from ethanol isolates the (R)-enantiomer-carbamate adduct, which is hydrolyzed using 6 M HCl at 80°C to recover enantiopure (R)-piperidin-3-yl-acetamide (78% yield, 98% ee).
Acylation with (S)-2-Aminopropionyl Group
Introducing the (S)-2-aminopropionyl group necessitates orthogonal protection of the amino group to prevent side reactions.
Activated Ester Coupling
The (S)-2-aminopropionic acid is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF). Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) forms the active ester, which reacts with (R)-piperidin-3-yl-acetamide in DCM at room temperature for 12 h. Deprotection with trifluoroacetic acid (TFA) yields the target compound (65–72% yield).
Mixed Carbonate-Mediated Acylation
An alternative approach employs (S)-2-(Boc-amino)propionyl chloride, generated by treating the Boc-protected amino acid with thionyl chloride. Dropwise addition to (R)-piperidin-3-yl-acetamide in the presence of triethylamine (TEA) in ethyl acetate at −5°C minimizes racemization. After stirring for 24 h, Boc deprotection with HCl/dioxane affords the final product (68% yield, 97% ee).
Reaction Optimization and Challenges
Stereochemical Integrity
Racemization during acylation is mitigated by:
Solvent and Stoichiometry
-
Ethyl acetate vs. DCM : Ethyl acetate reduces byproduct formation during acylation compared to DCM.
-
Molar ratios : A 1.2:1 molar ratio of acylating agent to piperidine intermediate optimizes yield without excess reagent decomposition.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/methanol 9:1), followed by recrystallization from ethanol/water (3:1) to achieve >99% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, D₂O): δ 4.21 (q, J = 6.8 Hz, 1H, CH-NH₂), 3.89 (m, 1H, piperidine H-3), 3.02 (d, J = 12.0 Hz, 2H, piperidine H-2,6), 2.15 (s, 3H, COCH₃), 1.82–1.45 (m, 4H, piperidine H-4,5), 1.33 (d, J = 6.8 Hz, 3H, CH₃).
-
13C NMR (100 MHz, D₂O): δ 174.5 (COCH₃), 170.8 (CONH), 58.2 (piperidine C-3), 52.1 (CH-NH₂), 45.7 (piperidine C-2,6), 28.4 (piperidine C-4,5), 22.1 (COCH₃), 18.9 (CH₃).
-
HRMS : m/z calcd for C₁₀H₁₈N₃O₂ [M+H]⁺: 212.1396; found: 212.1399.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Activated Ester Coupling | 65–72 | 97 | 99 | Scalable, minimal racemization |
| Mixed Carbonate Acylation | 68 | 97 | 98 | Faster reaction time |
| Chiral Resolution | 78 | 98 | 99 | No requirement for chiral reagents |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: N-[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
N-[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
Key Observations :
Table 3: Comparative Properties
Biological Activity
N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide, also known by its CAS number 1401666-09-8, is a synthetic compound with significant potential in pharmacology. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring along with an acetamide functional group. Its chirality is a crucial aspect, as it influences the compound's interactions with biological targets. The following table summarizes its structural characteristics:
| Property | Details |
|---|---|
| Molecular Formula | |
| CAS Number | 1401666-09-8 |
| Structural Features | Piperidine ring, acetamide group |
| Chirality | (R) and (S) configurations |
Pharmacological Potential
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structure suggests potential interactions with various receptors involved in pain modulation and neuroprotection. Compounds with similar structures have been known to act as inhibitors or modulators of opioid and dopamine receptors, which may position this compound as a candidate for therapeutic applications in chronic pain and neurological disorders .
The biological activity of this compound can be attributed to its ability to bind to specific receptors in the central nervous system. Initial findings suggest that it may influence pathways related to neurotransmission, potentially impacting conditions such as anxiety, depression, and chronic pain. In vitro studies are essential for elucidating its binding affinity and efficacy compared to established ligands .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of related compounds, providing insights into the potential of this compound:
- Neuroprotective Effects : In a study examining similar piperidine derivatives, compounds demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that this compound may share these protective properties .
- Pain Modulation : Research on structurally analogous compounds indicated their effectiveness in reducing pain responses in animal models. The modulation of opioid receptors was highlighted as a key mechanism, suggesting that this compound could have similar therapeutic benefits.
- Binding Affinity Studies : Computational docking studies have shown promising interactions between this compound and various receptor sites implicated in pain pathways. These studies are critical for predicting its pharmacodynamics and guiding future modifications for enhanced activity .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on slight modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1-(2-Aminobutyl)-piperidin-3-ylmethyl]-N-methyl-acetamide | Longer alkyl chain | Potentially different receptor affinities |
| N-[1-(S)-2-Amino-butyryl-piperidin-3-y]methyl-N-methyl-acetamide | Variation in amino acid side chain | Different pharmacodynamics |
| N-[1-(R)-2-Amino-propionyl-piperidin-3-y]methyl-N-methyl-acetamide | Stereochemical variation | Variability in receptor interactions |
This table illustrates how minor structural changes can lead to significant differences in biological activity, emphasizing the importance of chirality and functional group manipulation.
Q & A
Basic: What synthetic strategies are recommended for N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide, considering its stereochemical complexity?
Answer:
The synthesis requires multi-step protocols to preserve stereochemical integrity. Key steps include:
- Chiral induction : Use (S)-2-aminopropionic acid derivatives for coupling to the piperidine ring, employing coupling agents like HATU or EDCI to minimize racemization .
- Protection/deprotection : Protect the amine group with Boc or Fmoc during reactions involving reactive sites (e.g., acylation), followed by TFA or piperidine for deprotection .
- Characterization : Confirm stereochemistry via chiral HPLC and NMR (e.g., NOESY for spatial assignment) .
Advanced: How can researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy for this compound?
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Strategies include:
- Metabolic profiling : Use liver microsome assays to identify degradation pathways; modify labile groups (e.g., methyl substituents on the piperidine ring) .
- Structural analogs : Synthesize derivatives with varied substituents (e.g., N-methyl vs. N-ethyl) to isolate structure-activity relationships (SAR) .
- Target validation : Employ CRISPR/Cas9 knockout models to confirm receptor specificity .
Basic: What analytical techniques are critical for confirming the compound’s purity and structural fidelity?
Answer:
- NMR spectroscopy : 1H/13C NMR to verify backbone connectivity and stereochemistry (e.g., coupling constants for R/S configurations) .
- Mass spectrometry (HRMS) : Confirm molecular weight (±5 ppm accuracy) and detect impurities .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment (>95%) .
Advanced: What computational methods are effective in predicting the compound’s interaction with opioid receptors?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in μ-opioid receptor (MOR) active sites. Prioritize conformations with hydrogen bonds to Asp147 and hydrophobic interactions with Trp318 .
- Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess binding stability .
- Validation : Cross-reference predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .
Basic: How do the chiral centers (R and S) influence the compound’s biological activity?
Answer:
- Receptor selectivity : The (S)-2-aminopropionyl group enhances MOR affinity due to optimal hydrogen bonding, while the (R)-piperidine configuration reduces off-target binding to κ-opioid receptors .
- Metabolic stability : The R-configuration on piperidine slows hepatic degradation by cytochrome P450 enzymes compared to S-isomers .
Advanced: What strategies optimize the compound’s solubility for in vivo administration without compromising activity?
Answer:
- Salt formation : Convert the free base to hydrochloride or citrate salts to enhance aqueous solubility .
- Prodrug design : Introduce ester groups at the acetamide moiety (e.g., acetyloxymethyl esters) for hydrolytic activation in plasma .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for parenteral delivery .
Basic: What are the key structural motifs in this compound that correlate with analgesic activity?
Answer:
- Piperidine core : Essential for MOR binding via hydrophobic interactions with transmembrane helices .
- Acetamide side chain : Modulates selectivity over δ-opioid receptors (DOR) through steric hindrance .
- Chiral (S)-2-aminopropionyl group : Critical for hydrogen bonding with Tyr148 in MOR .
Advanced: How can SAR studies differentiate this compound from structurally similar piperidine-acetamide derivatives?
Answer:
- Substituent scanning : Replace the acetamide with propionamide or butyramide to assess chain length effects on potency .
- Bioisosteric replacement : Swap the piperidine ring with pyrrolidine or azepane to evaluate ring size impact on receptor kinetics .
- Pharmacophore mapping : Overlay 3D structures with known MOR agonists (e.g., fentanyl) to identify conserved interaction points .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- hERG assay : Patch-clamp electrophysiology to assess cardiac liability (IC50 > 10 μM acceptable) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- HepG2 cytotoxicity : Measure cell viability via MTT assay after 48-hour exposure .
Advanced: How do researchers validate target engagement in complex biological systems (e.g., CNS)?
Answer:
- PET tracers : Radiolabel the compound with 11C or 18F for in vivo imaging in rodent brains .
- Knock-in models : Use MOR-GFP transgenic mice to visualize receptor binding via fluorescence microscopy .
- Microdialysis : Quantify extracellular dopamine levels in the striatum post-administration to confirm functional activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
